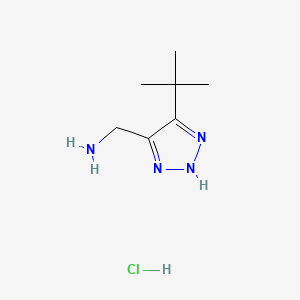
1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride is a chemical compound known for its unique structure and properties It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl azide and propargylamine.
Click Chemistry: The reaction proceeds via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry”. This reaction forms the triazole ring.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is employed in bioconjugation techniques, particularly in the labeling of biomolecules.
Industry: The compound is used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride involves its interaction with specific molecular targets. In bioconjugation, the compound forms stable triazole linkages with biomolecules, facilitating their labeling and detection. In catalysis, it acts as a ligand, coordinating with metal centers to enhance reaction rates and selectivity .
Comparison with Similar Compounds
1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride can be compared with other triazole derivatives, such as:
1-Benzyl-3-tert-butyl-1H-1,2,4-triazol-5-yl)acetic acid: This compound has a similar triazole ring but differs in its substituents and applications.
3-tert-Butyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid: Another triazole derivative with distinct properties and uses.
The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and applications in various fields.
Biological Activity
1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is a compound characterized by its unique triazole structure, which has been associated with various biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of 1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride typically involves the reaction of tert-butyl isocyanate with azides to form the corresponding triazole derivative. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Biological Activity Overview
Research indicates that compounds containing triazole moieties exhibit a wide range of biological activities, including:
- Anticancer Activity : Triazole derivatives have shown potential as anticancer agents. For instance, studies have reported that related triazole compounds demonstrate significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : Triazoles are known for their antifungal properties, particularly in the treatment of fungal infections. The mechanism typically involves the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.
- Anti-inflammatory Effects : Some studies suggest that triazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Anticancer Activity
A study investigating the anticancer potential of 1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride found that it exhibited significant cytotoxicity against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 5 to 15 µM across different cell types. Flow cytometry analyses revealed that the compound induces apoptosis through caspase activation and mitochondrial membrane potential disruption.
Antimicrobial Efficacy
In another research effort, the antimicrobial activity of related triazole compounds was evaluated against common fungal pathogens. Results indicated that these compounds inhibited fungal growth with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL. The mechanism was attributed to the disruption of fungal cell membrane integrity.
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Pathogen | IC50/MIC Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 5 µM | Apoptosis induction via caspase activation |
| A549 (Lung Cancer) | 10 µM | Cell cycle arrest | |
| Antimicrobial | Candida albicans | 2 µg/mL | Inhibition of ergosterol biosynthesis |
| Aspergillus niger | 4 µg/mL | Disruption of cell membrane integrity |
Properties
Molecular Formula |
C7H15ClN4 |
|---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
(5-tert-butyl-2H-triazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H14N4.ClH/c1-7(2,3)6-5(4-8)9-11-10-6;/h4,8H2,1-3H3,(H,9,10,11);1H |
InChI Key |
KCSDLLFADAWUBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NNN=C1CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















